molecular formula C21H16ClN3O2S B2401380 3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 895009-77-5

3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2401380
CAS No.: 895009-77-5
M. Wt: 409.89
InChI Key: JYORZUCSVVBOMP-UHFFFAOYSA-N
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Description

3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, materials science, and organic synthesis due to their diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]thiazole ring: This can be achieved by cyclization of a suitable precursor, such as 2-aminothiophenol, with a methoxy-substituted benzaldehyde under acidic conditions.

    Chlorination: Introduction of the chlorine atom can be done using reagents like thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves coupling the chlorinated benzo[d]thiazole derivative with pyridin-3-ylmethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiazole ring.

    Reduction: Reduction reactions could target the nitro groups if present or reduce double bonds within the structure.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group in place of the chlorine atom.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide would depend on its specific biological target. Generally, compounds like this might:

    Bind to enzymes or receptors: Inhibiting or activating their function.

    Interact with DNA or RNA: Affecting gene expression or replication.

    Disrupt cellular processes: Such as cell division or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide: Lacks the pyridin-3-ylmethyl group.

    N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide: Lacks the chlorine atom.

    3-chloro-N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide: Lacks the methoxy group.

Uniqueness

The presence of the methoxy group, chlorine atom, and pyridin-3-ylmethyl group in 3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide may confer unique chemical and biological properties, such as enhanced binding affinity to certain biological targets or improved solubility and stability.

Properties

IUPAC Name

3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S/c1-27-17-7-8-18-19(11-17)28-21(24-18)25(13-14-4-3-9-23-12-14)20(26)15-5-2-6-16(22)10-15/h2-12H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYORZUCSVVBOMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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